Predicted Physicochemical Profile: pKa and Lipophilicity Differentiate the 3-Bromo-4-(cyclobutylmethoxy) Substitution Pattern from the De-Bromo Analog
The predicted pKa of the primary amine in [3-bromo-4-(cyclobutylmethoxy)phenyl]methanamine is 9.02±0.10, which is measurably lower than that of the de-bromo analog [4-(cyclobutylmethoxy)phenyl]methanamine (estimated pKa ≈ 9.4–9.6 based on the electron-withdrawing effect of the bromine substituent being absent) . This difference of approximately 0.4–0.6 pKa units alters the ionization state of the amine at physiological pH (7.4), with the brominated compound exhibiting a ~2–3% higher fraction in the neutral, membrane-permeable form [1]. Additionally, the presence of the bromine atom increases the predicted logP by an estimated 1.0–1.5 units compared to the de-bromo analog, enhancing membrane permeability potential while also increasing the risk of hERG binding that must be managed during lead optimization [1]. The cyclobutylmethoxy ether at the 4-position provides a distinct steric and electronic environment versus the 4-methoxy analog; the cyclobutyl ring restricts conformational flexibility and projects a bulky hydrophobic surface that can fill lipophilic pockets in target proteins such as the RIPK1 allosteric site [2].
| Evidence Dimension | Predicted basicity (pKa) and lipophilicity (logP) of the primary benzylamine moiety |
|---|---|
| Target Compound Data | pKa = 9.02±0.10 (predicted); estimated logP ≈ 2.5–3.0 (based on fragment-based calculation); boiling point = 364.7±27.0 °C (predicted); density = 1.374±0.06 g·cm⁻³ (predicted) |
| Comparator Or Baseline | [4-(Cyclobutylmethoxy)phenyl]methanamine (de-bromo analog): estimated pKa ≈ 9.4–9.6; estimated logP ≈ 1.5–2.0. Exact experimental data not available for either compound. |
| Quantified Difference | ΔpKa ≈ 0.4–0.6 units lower for the brominated compound; ΔlogP ≈ 1.0–1.5 units higher; the bromine atom adds approximately 79 Da molecular weight and provides a synthetic handle for cross-coupling not present in the comparator |
| Conditions | Predicted values from ChemicalBook and ACD/Labs algorithms at 25 °C; experimental verification required |
Why This Matters
Procurement decisions for SAR programs and fragment libraries must account for the ~79 Da molecular weight increase, altered pKa, and increased lipophilicity conferred by the 3-bromo substituent, as these parameters directly influence the compound's ionization state, permeability, and target-binding potential relative to the de-bromo analog; selecting the wrong analog can lead to false-negative screening results or misguiding SAR trends in kinase and bromodomain projects.
- [1] PubChem. Computed Descriptors for [3-bromo-4-(cyclobutylmethoxy)phenyl]methanamine: XLogP3, Hydrogen Bond Donor/Acceptor Count, Rotatable Bond Count. National Center for Biotechnology Information, 2024. View Source
- [2] Bristol-Myers Squibb. US Patent 12,172,975: Inhibitors of Receptor-Interacting Serine/Threonine-Protein Kinase 1. Example 86 demonstrates that a 2-cyclobutylmethoxy benzylamine derivative achieves IC₅₀ = 2.4 nM against human RIPK1. BindingDB BDBM709110, 2025. View Source
